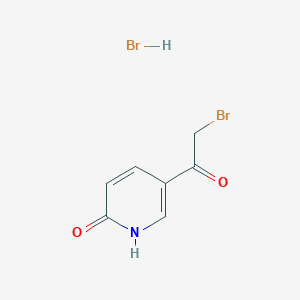

5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide

Description

5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide is a brominated pyridinone derivative characterized by a reactive bromoacetyl group at the 5-position of the pyridinone ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing bioactive heterocycles. The bromoacetyl moiety enables nucleophilic substitution reactions, facilitating the formation of thiazole, piperazine, or aminothiazole derivatives, which are often explored for antimicrobial and pharmacological activities .

Synthetic routes typically involve bromination of acetyl-substituted pyridinones under controlled conditions. For example, bromine is added to 5-acetyl-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one in chloroform at 5–10°C, yielding 5-(2-bromoacetyl) derivatives with ~79% efficiency . Structural validation relies on NMR, HRMS-ESI, and IR data, confirming the presence of the bromoacetyl group and pyridinone core .

Propriétés

IUPAC Name |

5-(2-bromoacetyl)-1H-pyridin-2-one;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.BrH/c8-3-6(10)5-1-2-7(11)9-4-5;/h1-2,4H,3H2,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMBNUUQXNVHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide typically involves the bromination of 2-acetylpyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is then treated with hydrobromic acid to yield the hydrobromide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the bromoacetyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Various substituted pyridinone derivatives.

Oxidation Reactions: Oxo derivatives of the original compound.

Reduction Reactions: Alcohol derivatives.

Applications De Recherche Scientifique

Synthetic Routes

- Bromination Method : Utilizes NBS for a safer and more environmentally friendly approach compared to elemental bromine.

- Industrial Production : Scaled-up synthesis involves large reactors and precise control of reaction parameters to ensure high yield and purity .

Scientific Research Applications

5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide is employed in various scientific research applications:

Medicinal Chemistry

- Drug Development : It serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for studying enzyme mechanisms and developing inhibitors .

- Case Study : Research has indicated its potential in developing small molecule kinase inhibitors, which are crucial for targeting specific cancer pathways .

Biological Studies

- Enzyme Inhibition : The compound is used to investigate enzyme inhibition and protein-ligand interactions. Its bromoacetyl group can modify protein functions, aiding in understanding biochemical pathways .

- Case Study : Studies have shown that derivatives of this compound can selectively inhibit certain kinases involved in cancer progression, highlighting its significance in cancer therapy research .

Chemical Synthesis

- Building Block : It acts as a building block for synthesizing more complex molecules, contributing to the development of novel chemical entities in organic chemistry .

- Example Reaction : The compound has been utilized in reactions leading to the formation of various pyridine derivatives with potential biological activities.

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals. Its unique chemical properties facilitate the development of materials with specific functionalities, making it valuable in manufacturing processes .

Mécanisme D'action

The mechanism of action of 5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This property makes it useful in studying enzyme mechanisms and developing inhibitors.

Comparaison Avec Des Composés Similaires

Key Observations :

- Reactivity: The bromoacetyl group in this compound distinguishes it from hydroxybenzoyl or phenylamino derivatives, enabling facile nucleophilic substitutions (e.g., with thiourea to form aminothiazoles) . In contrast, 5-hydroxybenzoyl derivatives (e.g., 5c) lack this reactivity, limiting their utility in heterocycle synthesis .

- Biological Activity: Bromoacetyl derivatives exhibit antimicrobial properties when converted to aminothiazole hybrids (e.g., compound 3a shows activity against S. aureus and C. albicans) . Comparatively, 3-(2-bromophenyl)-substituted analogs (e.g., compound 69) target mechanical allodynia, highlighting divergent therapeutic applications based on substituents .

- Physicochemical Data: Many brominated pyridinones (e.g., 5-bromo-1-isopropyl derivatives) lack reported melting points or yields, underscoring gaps in characterization compared to hydroxybenzoyl analogs .

Pharmacological Profiles

- Antimicrobial Efficacy: 5-(2-Aminothiazol-4-yl) derivatives derived from bromoacetyl precursors show MIC values of 8–32 µg/mL against Gram-positive bacteria, outperforming non-brominated pyridinones .

- Analgesic Activity : 3,5-Disubstituted bromophenyl derivatives (e.g., compound 69) achieve 70–80% pain inhibition in rodent models, a feature absent in bromoacetyl analogs .

Activité Biologique

5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its bromine substitution and its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- CAS Number : 2402830-63-9

- Molecular Formula : C₈H₈Br₂N₂O

- Molecular Weight : 276.07 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes and receptors involved in various cellular processes. Research indicates that this compound may inhibit certain enzymes associated with cancer cell proliferation and bacterial growth, leading to its potential use as an antimicrobial and anticancer agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays have shown that the compound can induce apoptosis in glioblastoma cells by disrupting mitochondrial function, leading to ATP depletion and activation of cell death pathways .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma | 1.17 | Induction of apoptosis via mitochondrial dysfunction |

| Breast Cancer | 0.59 | Inhibition of DNA synthesis |

| Colon Cancer | 2.30 | Activation of autophagy |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of specific bacterial strains by targeting bacterial DNA gyrase, a crucial enzyme for DNA replication.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| E. coli | 15 µg/mL | Inhibition of DNA gyrase |

| S. aureus | 10 µg/mL | Disruption of cell wall synthesis |

Study on Glioblastoma Treatment

A notable study focused on the efficacy of this compound in treating glioblastoma in mouse models. The results indicated a significant reduction in tumor size when administered at therapeutic doses, highlighting its potential as a novel treatment option for aggressive brain tumors .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds revealed that the unique bromine substitution in this compound enhances its binding affinity to target proteins, resulting in improved biological activity compared to other derivatives lacking this modification .

Q & A

Q. Does this compound act as a covalent or non-covalent enzyme inhibitor?

- Methodological Answer : The bromoacetyl group enables covalent binding to cysteine residues (e.g., in kinases). Confirm via:

- IC₅₀ Shift Assays : Compare pre-incubated vs. co-incubated enzyme-inhibitor mixtures. A time-dependent decrease in IC₅₀ indicates covalent inhibition.

- Mass Spectrometry : Detect adducts (e.g., +138 Da from bromoacetyl-cysteine) after tryptic digestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.